A Prospective Technical Guide to 2-bromophenyl N-(chlorosulfonyl)carbamate: Synthesis, Properties, and Synthetic Potential
A Prospective Technical Guide to 2-bromophenyl N-(chlorosulfonyl)carbamate: Synthesis, Properties, and Synthetic Potential
Abstract
This technical guide presents a comprehensive theoretical and practical overview of the novel compound 2-bromophenyl N-(chlorosulfonyl)carbamate. As a molecule combining a halogenated aromatic ring, a reactive N-chlorosulfonyl moiety, and a carbamate linker, it represents a potentially versatile building block for applications in medicinal chemistry and organic synthesis. In the absence of specific literature on this compound, this guide leverages established principles of organic chemistry and data from analogous structures to propose a reliable synthetic route, predict its physicochemical and spectroscopic properties, and explore its potential reactivity and applications. Detailed experimental protocols, safety considerations for handling key reagents, and predictive data tables are provided to support researchers in the synthesis, identification, and utilization of this promising chemical entity.
Introduction: A Molecule of Untapped Potential
The convergence of diverse functional groups within a single molecular framework often gives rise to unique reactivity and opens new avenues for the synthesis of complex target molecules. 2-bromophenyl N-(chlorosulfonyl)carbamate is a prime example of such a molecule. The presence of an ortho-brominated phenyl group provides a handle for cross-coupling reactions, while the N-(chlorosulfonyl)carbamate functionality serves as a highly reactive electrophilic center. This guide aims to provide a foundational understanding of this compound for researchers, scientists, and drug development professionals.
Carbamates are integral to medicinal chemistry, often serving as stable bioisosteres for amide bonds in peptidomimetics, enhancing metabolic stability.[1][2] The N-chlorosulfonyl group, derived from the highly versatile reagent chlorosulfonyl isocyanate (CSI), is a potent electrophile, enabling a range of transformations.[3][4] The strategic combination of these features in 2-bromophenyl N-(chlorosulfonyl)carbamate suggests its potential as a precursor to novel sulfonamides, ureas, and other heterocyclic systems of pharmaceutical interest.
Proposed Synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate
The most direct and efficient route to aryl N-(chlorosulfonyl)carbamates involves the reaction of a corresponding phenol with chlorosulfonyl isocyanate (CSI).[5] This reaction is typically rapid and proceeds via the addition of the phenolic hydroxyl group to the highly electrophilic isocyanate carbon of CSI.
Reaction Mechanism
The synthesis is predicated on the high reactivity of chlorosulfonyl isocyanate, which contains two primary electrophilic sites: the isocyanate carbon and the sulfonyl sulfur.[6] The reaction with a phenol proceeds preferentially at the isocyanate carbon.
Caption: Proposed reaction pathway for the synthesis of 2-bromophenyl N-(chlorosulfonyl)carbamate.
Experimental Protocol: Synthesis from 2-Bromophenol and CSI
Warning: Chlorosulfonyl isocyanate is highly toxic, corrosive, and reacts violently with water.[6] All manipulations must be conducted in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[7][8] All glassware and solvents must be scrupulously dry.[7]
-
Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromophenol (1.0 eq.) in an inert, anhydrous solvent (e.g., dichloromethane or acetonitrile).[6]
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Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of CSI: Add chlorosulfonyl isocyanate (1.05 eq.) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it into a beaker of ice water. Separate the organic layer.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Predicted Physicochemical and Spectroscopic Properties
The properties of 2-bromophenyl N-(chlorosulfonyl)carbamate can be predicted based on its molecular structure.
Physicochemical Data
| Property | Predicted Value/Information |
| Molecular Formula | C₇H₅BrClNO₄S |
| Molecular Weight | 314.54 g/mol |
| Appearance | Likely a white to off-white solid at room temperature. |
| Solubility | Expected to be soluble in chlorinated solvents (dichloromethane, chloroform), ethers, and acetonitrile. Insoluble in water, with which it reacts. |
| Stability | Moisture-sensitive due to the reactive chlorosulfonyl group. Should be stored under an inert atmosphere in a cool, dry place. |
Predictive Spectroscopic Data
The identification of 2-bromophenyl N-(chlorosulfonyl)carbamate would rely on a combination of spectroscopic methods.
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic region (δ 7.0-8.0 ppm): Complex multiplet pattern corresponding to the four protons on the 2-bromophenyl ring. - NH proton: A broad singlet, likely in the δ 9.0-11.0 ppm range, which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbons: Multiple signals in the δ 110-155 ppm range. The carbon attached to the bromine will be shifted. - Carbonyl carbon (C=O): A signal around δ 150-160 ppm. |
| IR Spectroscopy | - N-H stretch: A peak around 3300-3400 cm⁻¹. - C=O stretch: A strong absorption band around 1720-1750 cm⁻¹. - S=O stretch (asymmetric and symmetric): Two strong bands around 1350-1400 cm⁻¹ and 1160-1190 cm⁻¹, respectively.[9] |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of bromine and chlorine. |
Reactivity and Potential Applications
The dual reactivity of 2-bromophenyl N-(chlorosulfonyl)carbamate makes it a valuable synthetic intermediate.
Caption: Potential reactivity pathways of 2-bromophenyl N-(chlorosulfonyl)carbamate.
Reactions at the N-Chlorosulfonyl Group
The sulfonyl chloride moiety is a powerful electrophile, susceptible to nucleophilic attack by a wide range of nucleophiles. This allows for the synthesis of:
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Sulfonamides: Reaction with primary or secondary amines would yield the corresponding N-sulfonylated ureas or related structures.
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Sulfamates: Reaction with alcohols would produce sulfamate esters.
These transformations are fundamental in the synthesis of compounds with potential biological activity.[4]
Reactions at the Bromophenyl Group
The ortho-bromine atom provides a site for various transition-metal-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling: Reaction with boronic acids to form biaryl compounds.
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Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-containing substituents.
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Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.
The ability to perform these reactions orthogonally to the reactivity of the N-chlorosulfonyl group would depend on the careful selection of reaction conditions.
Potential Applications in Drug Discovery
The structural motifs accessible from 2-bromophenyl N-(chlorosulfonyl)carbamate are prevalent in many biologically active molecules. For instance, sulfonamides are a well-known class of antibacterial agents, and various carbamate-containing molecules are used as insecticides and therapeutic agents.[1][10] This positions 2-bromophenyl N-(chlorosulfonyl)carbamate as a valuable starting material for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs.
Safety and Handling
As with any reactive chemical, proper safety protocols are paramount when working with 2-bromophenyl N-(chlorosulfonyl)carbamate and its precursor, chlorosulfonyl isocyanate.
-
Chlorosulfonyl Isocyanate (CSI): CSI is extremely hazardous. It is corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases.[6][11] It should only be handled in a chemical fume hood with appropriate PPE.[7][8] Systems and equipment must be kept scrupulously dry.[7]
-
2-bromophenyl N-(chlorosulfonyl)carbamate: As a derivative of CSI, it should be treated as moisture-sensitive and potentially corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Always work in a well-ventilated area.[11] Ensure that an eyewash station and safety shower are readily accessible.[7] Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
While 2-bromophenyl N-(chlorosulfonyl)carbamate remains a novel chemical entity, its predicted properties and reactivity suggest that it holds significant promise as a versatile building block in organic synthesis and medicinal chemistry. This technical guide provides a solid theoretical foundation and practical, albeit prospective, protocols to encourage and support further research into this compound. The synthetic pathways outlined herein offer access to a rich diversity of molecular architectures, paving the way for the discovery of new chemical entities with potentially valuable applications.
References
- Santa Cruz Biotechnology. (n.d.). Chlorosulfonyl isocyanate.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%.
- FUJIFILM Wako Chemicals. (2024, March 25). SAFETY DATA SHEET.
- TCI Chemicals. (2024, October 23). SAFETY DATA SHEET.
- Yuan, C., et al. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
- Wikipedia. (n.d.). Chlorosulfonyl isocyanate.
- Google Patents. (n.d.). EP1456224B1 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
- American Chemical Society. (n.d.). On the Formation of (Sulfonylamino)sulfonyl Isocyanates and (Aryloxy)sulfonyl Isocyanates.
- Google Patents. (n.d.). WO2003053992A2 - Industrially applicable process for the sulfamoylation of alcohols and phenols.
- Royal Society of Chemistry. (2023). N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones.
- Chemam, Y., et al. (2022). Recent advances in the chemistry of chlorosulfonyl isocyanate: a review.
- MDPI. (2025, November 28). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents.
- Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.
- Sciforum. (n.d.). Efficient Catalytic Synthesis of primary Carbamates using Preyssler heteropolyacid catalyst, H14[NaP5W30O110] under solvent-fre.
- ResearchGate. (2025, August 6). N-chlorosulfonamide, a useful reagent for chlorination of various carbanionic substrates.
- Rasmussen, J. K., & Hassner, A. (n.d.).
- New Carbamates and Rel
- National Center for Biotechnology Information. (n.d.). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes.
- ResearchGate. (2015, January 27). Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides: (4-OCH3) C6H4.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2026, January 5). (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives.
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
